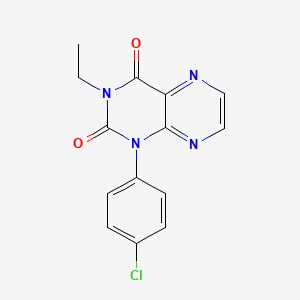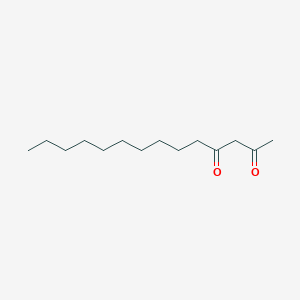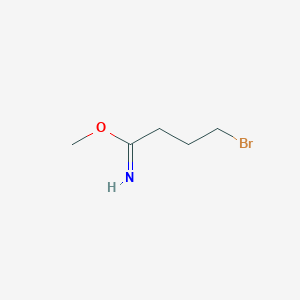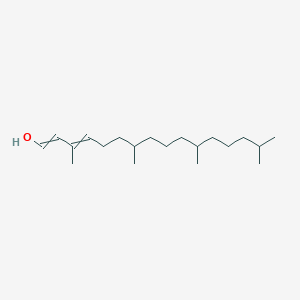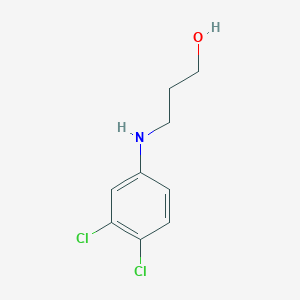
Octadecanediamine, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecanediamine, dihydrochloride: is a chemical compound with the molecular formula C18H42Cl2N2 . It is a derivative of octadecanediamine, where the amine groups are converted to their dihydrochloride salt form. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octadecanediamine, dihydrochloride typically involves the reaction of octadecanediamine with hydrochloric acid. The process can be summarized as follows:
Starting Material: Octadecanediamine.
Reagent: Hydrochloric acid (HCl).
Reaction: The octadecanediamine is dissolved in an appropriate solvent, and hydrochloric acid is added to the solution. The reaction mixture is stirred and heated to facilitate the formation of the dihydrochloride salt.
Isolation: The product is isolated by filtration or evaporation of the solvent, followed by recrystallization to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize efficiency and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions: Octadecanediamine, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the dihydrochloride salt back to the free amine form.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amine groups under basic conditions.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Free octadecanediamine.
Substitution: N-substituted derivatives of octadecanediamine.
Aplicaciones Científicas De Investigación
Chemistry: Octadecanediamine, dihydrochloride is used as a surfactant in various chemical reactions to enhance solubility and stability of reactants and products.
Biology: In biological research, it is used as a cationic surfactant to study cell membrane interactions and to facilitate the delivery of drugs and genetic material into cells.
Medicine: The compound is explored for its potential use in drug formulations, particularly in enhancing the bioavailability of hydrophobic drugs.
Industry: In industrial applications, this compound is used in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of octadecanediamine, dihydrochloride is primarily based on its surfactant properties. The compound has both hydrophilic and hydrophobic ends, allowing it to interact with both water and lipid molecules. This amphiphilic nature enables it to disrupt cell membranes, enhance solubility of hydrophobic compounds, and stabilize emulsions.
Molecular Targets and Pathways:
Cell Membranes: The compound interacts with lipid bilayers, altering membrane permeability and fluidity.
Drug Delivery: It facilitates the transport of drugs across cell membranes by forming micelles or liposomes.
Comparación Con Compuestos Similares
Hexadecanediamine, dihydrochloride: Similar structure but with a shorter carbon chain.
Dodecanediamine, dihydrochloride: Even shorter carbon chain, leading to different surfactant properties.
Octenidine dihydrochloride: A related compound with antimicrobial properties.
Uniqueness: Octadecanediamine, dihydrochloride is unique due to its long carbon chain, which provides enhanced hydrophobic interactions compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong surfactant properties and membrane interactions.
Propiedades
Número CAS |
63906-90-1 |
|---|---|
Fórmula molecular |
C18H42Cl2N2 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
18-azaniumyloctadecylazanium;dichloride |
InChI |
InChI=1S/C18H40N2.2ClH/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20;;/h1-20H2;2*1H |
Clave InChI |
VBOVQWUKLCWCNK-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCCCC[NH3+])CCCCCCCC[NH3+].[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





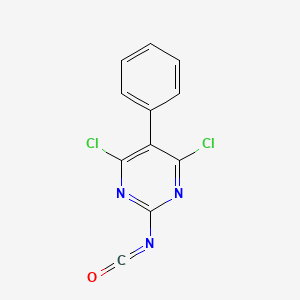
![3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid](/img/structure/B14483548.png)
